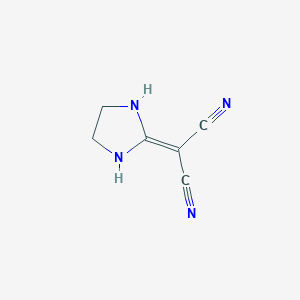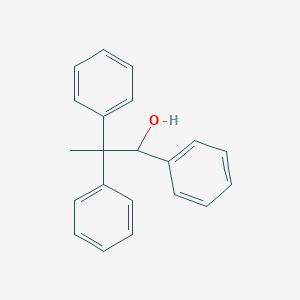
1,2,2-Triphenylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Triphenylpropan-1-ol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol characterized by the presence of three phenyl groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenylpropan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to produce this compound efficiently.
化学反应分析
Types of Reactions: 1,2,2-Triphenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylpropane.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,2,2-Triphenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,2-Triphenylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions.
相似化合物的比较
- 1,1,2-Triphenylpropan-1-ol
- 1,1,3-Triphenyl-2-propen-1-ol
- 1,3-Diphenylpropan-1-ol
Comparison: 1,2,2-Triphenylpropan-1-ol is unique due to the specific positioning of the phenyl groups, which imparts distinct steric and electronic properties
属性
CAS 编号 |
5400-98-6 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1,2,2-triphenylpropan-1-ol |
InChI |
InChI=1S/C21H20O/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)20(22)17-11-5-2-6-12-17/h2-16,20,22H,1H3 |
InChI 键 |
RYKVCHKQXJFGKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


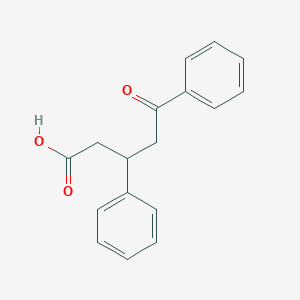
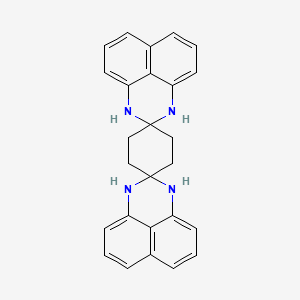
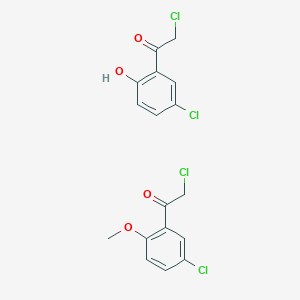
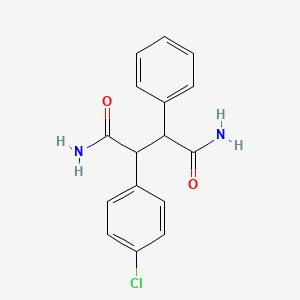
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
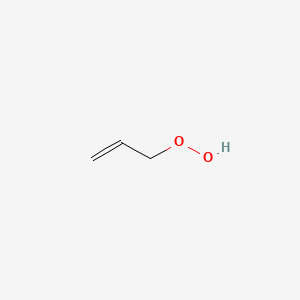
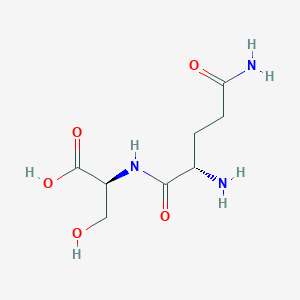
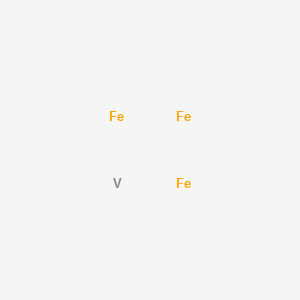
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
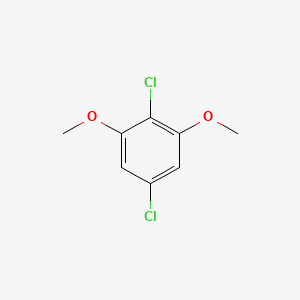
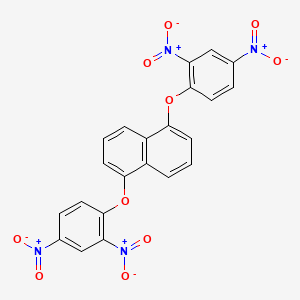
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
